2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide
Description
2-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide is a bicyclic heterocyclic compound featuring a partially saturated cinnolinone core (5,6,7,8-tetrahydrocinnolin-3-one) conjugated with an N-phenylacetamide moiety. The compound’s structural attributes position it as a candidate for therapeutic exploration, particularly in neurological disorders, given the activity of related analogs in Alzheimer’s disease research .
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15(17-13-7-2-1-3-8-13)11-19-16(21)10-12-6-4-5-9-14(12)18-19/h1-3,7-8,10H,4-6,9,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDHDKVHBZYWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide typically involves the condensation of appropriate cinnoline derivatives with phenylacetyl chloride. The reaction conditions usually require anhydrous solvents and a controlled temperature environment, often under reflux conditions, to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, this compound can be produced via continuous-flow synthesis processes, which allow for greater control over reaction parameters and increased efficiency. Catalysts and optimized solvents play a crucial role in maximizing output and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide undergoes several types of chemical reactions including nucleophilic substitution, reduction, and cyclization. These reactions are critical in modifying the compound for various applications.
Common Reagents and Conditions: Reactions involving this compound often use common reagents such as sodium borohydride for reductions, and halogenating agents for substitution reactions. Typical conditions might include varying pH levels and temperatures to tailor the reactivity and selectivity.
Major Products Formed: Depending on the reaction, the major products can include reduced derivatives or halogenated compounds, which can further be utilized in more complex synthetic pathways for pharmaceuticals or other functional materials.
Scientific Research Applications: this compound has garnered attention in multiple fields:
Chemistry: It's studied for its potential to form complexes with metals, which might be useful in catalysis or material science.
Medicine: The compound shows promise as a lead compound in the development of anti-inflammatory and anticancer agents due to its structural properties.
Industry: Its unique chemical structure is being explored for applications in the synthesis of advanced materials and polymers.
Mechanism of Action: The compound exerts its effects through multiple molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, potentially inhibiting their activity. This is especially relevant in therapeutic applications.
Pathways Involved: The exact pathways can vary, but often involve disrupting normal cellular processes, which can be harnessed in disease treatment.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified N-Substituents
Compounds sharing the tetrahydrocinnolinone core but differing in the acetamide’s N-substituent provide insights into structure-activity relationships (SAR):
| Compound ID | Substituent (R) | Molecular Formula | Molecular Weight | logP* | Key Properties |
|---|---|---|---|---|---|
| Target Compound | N-phenyl | C16H17N3O2† | 283.3† | – | Rigid aromatic group; potential π-π interactions |
| J103-0101 | N-(1-phenylethyl) | C18H21N3O2 | 311.38 | – | Increased flexibility; higher lipophilicity |
| Y041-4345 | N-(4-phenylbutan-2-yl) | C20H25N3O2 | 339.44 | – | Extended alkyl chain; enhanced membrane permeability |
| J103-0102 | N-(2-methylpropyl) | C14H21N3O2 | 263.34 | 1.20 | Compact alkyl group; moderate solubility |
Observations :
- N-Phenyl substituent (target compound): The planar aromatic group may enhance binding to hydrophobic pockets via π-π stacking, but its rigid geometry could limit conformational adaptability compared to alkylated analogs .
- N-(1-Phenylethyl) and N-(4-phenylbutan-2-yl) : These substituents introduce flexible alkyl chains, increasing molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
- N-(2-Methylpropyl) (J103-0102): A shorter branched alkyl chain results in lower molecular weight and logP (1.20), suggesting improved solubility and pharmacokinetic profiles relative to bulkier analogs .
Heterocyclic Core Modifications: Comparison with Triazinone Derivatives
A structurally distinct but functionally relevant analog is the 1,2,4-triazin-3-one derivative reported by Waiker et al. (2024):
| Compound | Core Structure | Key Modifications | Molecular Weight | Biological Activity |
|---|---|---|---|---|
| Target Compound | Tetrahydrocinnolinone | 5,6,7,8-tetrahydro | 283.3† | Under investigation |
| Ev4 Compound‡ | 1,2,4-Triazin-3-one | 5,6-diphenyl | 354.4† | MTDLs for Alzheimer’s disease |
Key Differences :
- Substituent Effects: The 5,6-diphenyl groups on the triazinone core increase steric bulk and lipophilicity, which may improve target affinity but compromise solubility .
- Biological Relevance: The triazinone derivative exhibits multi-target-directed ligand (MTDL) activity in Alzheimer’s models, suggesting that the cinnolinone scaffold could be optimized for similar applications with tailored substituents .
Physicochemical and Pharmacokinetic Trends
- logP and Solubility : The N-(2-methylpropyl) analog (J103-0102) has the lowest logP (1.20), indicating a balance between lipophilicity and solubility, whereas bulkier N-arylalkyl analogs (e.g., Y041-4345) may prioritize membrane permeability over solubility .
- Molecular Weight : Smaller derivatives (e.g., J103-0102, MW 263.34) align with Lipinski’s rule of five guidelines, suggesting favorable drug-likeness compared to higher-MW analogs .
Biological Activity
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-phenylacetamide is a compound belonging to the class of cinnoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molar mass of approximately 284.32 g/mol. The compound features a cinnoline core structure with an acetamide substituent, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some cinnoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal strains.
- Enzyme Inhibition : Compounds may act as inhibitors for specific enzymes involved in disease processes.
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with various cellular targets:
- Enzyme Interaction : The compound might inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may bind to specific receptors, altering downstream signaling cascades.
- DNA Interaction : Potential intercalation into DNA could lead to disruption of replication and transcription processes.
Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds. Here are some notable findings:
Case Studies
- Antitumor Screening : A study focused on the synthesis and screening of various cinnoline derivatives for antitumor activity found that certain modifications enhanced efficacy against specific cancer types.
- Microbial Resistance : Another investigation highlighted the antimicrobial properties of related compounds against resistant strains of bacteria, suggesting potential applications in treating infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
